REACTION_CXSMILES
|
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH:11]=[C:10]([C:12](O)=[O:13])[N:9]=[CH:8]2)[CH:2]=1.C(Cl)(=O)C([Cl:24])=O>>[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[CH:11]=[C:10]([C:12]([Cl:24])=[O:13])[N:9]=[CH:8]2)[CH:2]=1
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N1C=NC(=C1)C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess oxalyl chloride was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N1C=NC(=C1)C(=O)Cl)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |